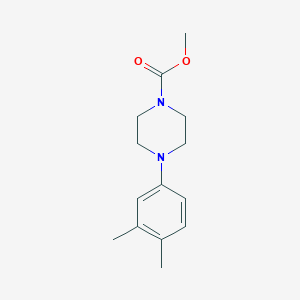
Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
説明
The compound of interest, Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate, is related to a class of compounds that have been synthesized and studied for their potential as kappa-opioid receptor agonists. These compounds, including various 4-substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazines, have shown significant activity in this regard, with some derivatives demonstrating exceptional potency and selectivity .
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, starting from simple precursors. For instance, a versatile synthesis of cyclic dipeptides, which are structurally related to the compound , has been reported. This synthesis involves the stepwise construction of the piperazine-2,5-dione ring from different precursor molecules, including substituted 2-allylanilines, methyl 2-bromo-2-phenylacetate, haloacetyl chlorides, and benzylamine . Although the exact synthesis of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate is not detailed, the methodologies applied in these related syntheses could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structures of related piperazine derivatives have been characterized using techniques such as X-ray diffraction, NMR, and DFT studies. For example, the crystal structure of a 1,4-dimethylpiperazine complex has been determined, revealing details about hydrogen bonding and the conformation of the piperazine ring . Similarly, the structure of a 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been described, highlighting intramolecular and intermolecular interactions . These studies provide insights into the structural features that could influence the biological activity of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of the kappa-receptor agonist mentioned earlier involves reactions between arylacetyl derivatives and alkylamino methyl piperazines . The versatility in the synthesis of cyclic dipeptides also suggests that piperazine rings can be functionalized in various ways to yield a wide range of derivatives . These reactions are crucial for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure and magnetic properties of a piperazine-1,4-dium tetrachloridocuprate(II) compound have been reported, indicating that the geometry of the metal complex and the conformation of the piperazine ring can affect the compound's properties . The solution conformation of a related piperazine dione has been studied using NMR and molecular modeling, which is essential for understanding the compound's behavior in biological systems . These studies provide a foundation for predicting the properties of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate.
科学的研究の応用
X-ray, NMR, and DFT Studies
A study focused on the structural analysis of 1,4-dimethylpiperazine mono-betaine (MBPZ) complexed with p-hydroxybenzoic acid (HBA) using X-ray diffraction, revealing intricate hydrogen bond formations and van der Waals interactions. The piperazine ring exhibited a chair conformation, and the complex's optimized geometry was validated through DFT calculations. The analysis extended to NMR spectra to elucidate the complex structure in solution, showcasing the detailed molecular interactions and conformations (Dega-Szafran, Katrusiak, & Szafran, 2006).
Synthesis and Pharmacological Activities
Various studies have synthesized and tested related compounds for their potential as adrenolytic and vasodilator agents, indicating the versatility of dimethylpiperazine derivatives in drug development. One such study synthesized cis and trans N1-arylalkyl-N4-(2'-pyridyl)-2'6-dimethylpiperazines and evaluated their pharmacological activity, identifying promising candidates for further investigation (Cignarella, Pirisino, Loriga, & Dorigotti, 1977).
Metabolism Studies
Research into the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats was conducted using high-performance liquid chromatography coupled with tandem mass spectrometry. This study provides insights into the metabolic pathways and potential therapeutic implications of such compounds, identifying eight metabolites and elucidating their structures (Jiang, Ling, Han, Li, & Cui, 2007).
Antimicrobial and Anti-Proliferative Activities
The synthesis and evaluation of N-Mannich bases derived from 1,3,4-oxadiazole and piperazine for antimicrobial and anti-proliferative activities highlighted the potential of these compounds against various pathogens and cancer cell lines. This research underscores the therapeutic potential of dimethylphenylpiperazine derivatives in treating infectious diseases and cancer (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Conformational Analysis and Receptor Binding
A study on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor through conformational analysis revealed the significance of specific substituents and their spatial orientation for receptor binding. This research provides a foundation for designing new compounds with tailored pharmacological profiles (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
特性
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-5-13(10-12(11)2)15-6-8-16(9-7-15)14(17)18-3/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWUTZSBMBWAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325307 | |
| Record name | methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate | |
CAS RN |
501104-50-3 | |
| Record name | methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




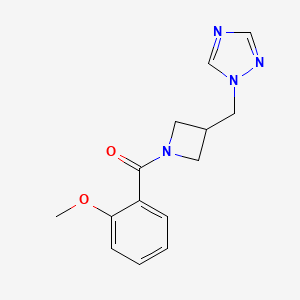
![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)
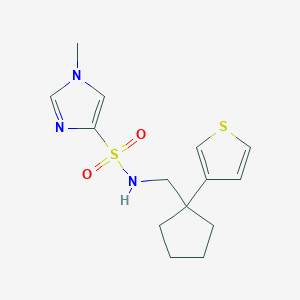
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)



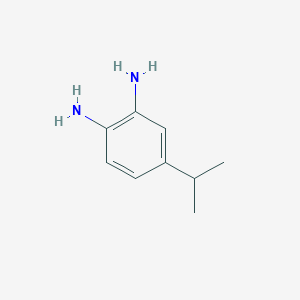
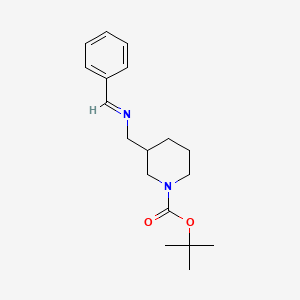

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)